4-tert-Butylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYCTOWXSLNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |
| Record name | p-tert-Butylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040703 | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
158 °C | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |
| Record name | P-TERT-BUTYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000636 [mmHg] | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM DILUTE ALCOHOL | |
CAS No. |
98-73-7 | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Z7T3VN0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-TERT-BUTYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164.5-165.5 °C | |
| Record name | P-TERT-BUTYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Derivatization Methodologies of 4 Tert Butylbenzoic Acid
Established Synthetic Routes and Reaction Mechanisms
Oxidation of 4-tert-Butyltoluene
The standard and most common industrial method for producing 4-tert-butylbenzoic acid is the liquid-phase oxidation of 4-tert-butyltoluene using air as the oxidant chemicalbook.comwikipedia.orgvinatiorganics.com. This process is typically conducted in the presence of a cobalt salt catalyst wikipedia.org. While effective, older methods involving oxidation with concentrated nitric acid or potassium permanganate are now considered obsolete due to issues with corrosivity and the generation of large quantities of nitrous gases wikipedia.org. The end product of the air oxidation process is p-t-butylbenzoic acid (TBBA), with p-t-butylbenzaldehyde (TBBZ) being an intermediate whose concentration peaks and then declines during the reaction researchgate.netresearchgate.net.
The catalytic oxidation of 4-tert-butyltoluene relies on transition metal catalysts to facilitate the reaction with air or another oxidant. Cobalt salts are particularly effective and widely used. Different cobalt salts can be employed, including cobalt(II) acetate (B1210297), cobalt naphthenate, cobalt stearate, and cobalt acetylacetonate(II) nih.govlew.ro.
Studies comparing various cobalt catalysts have shown differences in their efficacy. For instance, in one study, the rate of acidity accumulation, which corresponds to the formation of the desired carboxylic acid, was found to decrease in the following order: cobalt naphthenate > cobalt acetate > cobalt acetylacetonate > cobalt stearate lew.ro. The higher solubility of cobalt naphthenate in aromatic hydrocarbons is thought to contribute to its superior performance in this context lew.ro. Cobalt(II) catalysts like Co(OAc)₂ and Co(acac)₂ are noted for their ability to quickly oxidize the intermediate benzylic radical, which leads to high selectivity for the aldehyde product (a precursor to the acid) and minimizes side-product formation nih.gov.
The yield and efficiency of this compound synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include reaction temperature, oxidant flow rate, and catalyst concentration.
Research has identified optimal conditions for maximizing product yield. For example, using cobalt acetylacetonate (II) as a catalyst, a 4-tert-butyltoluene conversion of 54.9% and a this compound yield of 94.8% were achieved after 8 hours under specific conditions academax.com. In another study using a cobalt naphthenate catalyst, the optimal conditions were determined to be a temperature of 140°C, an oxygen flow rate of 5 L/h, and a catalyst quantity of 0.06 g of metal per mole of 4-tert-butyltoluene lew.ro. A solvent-free approach using cobalt 4-tert-butylbenzoate as the catalyst found that after 4 hours, a conversion rate of 45.63% and a selectivity of 97.8% were reached bit.edu.cn.
Below is a table summarizing findings from various studies on the optimization of reaction conditions for the oxidation of 4-tert-butyltoluene.
| Catalyst | Temperature (°C) | Oxidant Flow Rate | Catalyst Concentration | Result | Source |
|---|---|---|---|---|---|
| Cobalt acetylacetonate (II) | 150 | 150 mL/min (Air) | 0.003% (mass fraction of Co) | 54.9% conversion, 94.8% yield after 8h | academax.com |
| Cobalt naphthenate | 140 | 5 L/h (Oxygen) | 0.06 g metal/mol PTBT | Optimal conditions identified for this catalyst system | lew.ro |
| Cobalt 4-tert-butylbenzoate | 150 | 2.5 L/min (Oxygen) | 250 ppm (mass fraction of Co) | 45.63% conversion, 97.8% selectivity after 4h | bit.edu.cn |
The oxidation of 4-tert-butyltoluene to this compound is understood to proceed through a free-radical chain reaction mechanism researchgate.net. Based on the distribution of oxidation products, a serial reaction mechanism is proposed where 4-tert-butyltoluene is progressively oxidized academax.comresearchgate.net.
The process is initiated by the formation of a benzylic radical species from the 4-tert-butyltoluene molecule nih.govresearchgate.net. From this intermediate, two main pathways can occur depending on the catalyst and reaction conditions nih.gov.
Oxidation by the Metal Catalyst: The benzylic radical is oxidized by the metal catalyst (e.g., Co(III)), which leads to the formation of 4-tert-butylbenzaldehyde nih.gov. This aldehyde is an intermediate that is subsequently oxidized further to the final product, this compound researchgate.netresearchgate.net.
Reaction with Bromine: In systems where a bromide co-catalyst is used, the radical intermediate can react with bromine. This pathway leads to the formation of side products such as 4-tert-butylbenzyl bromide, which can then undergo hydrolysis or solvolysis to form 4-tert-butylbenzyl alcohol and 4-tert-butylbenzyl acetate, respectively nih.gov.
The choice of catalyst significantly influences the product distribution. Cobalt(II) catalysts are effective at promoting the first pathway, thereby achieving high selectivity towards the desired aldehyde and subsequent acid, with selectivities of 75-80% being reported nih.gov.
Substitution Reactions for Introduction of tert-Butyl and Carboxyl Groups
An alternative to the direct oxidation of 4-tert-butyltoluene is a multi-step synthesis involving electrophilic aromatic substitution reactions to introduce the necessary functional groups onto a benzene (B151609) ring. A common and synthetically important method for forming new carbon-carbon bonds on an aromatic ring is the Friedel-Crafts reaction cerritos.eduedubirdie.com.
This approach typically involves two key steps:
Friedel-Crafts Alkylation: A tert-butyl group is introduced onto an aromatic ring, such as toluene, via Friedel-Crafts alkylation. This reaction involves treating the aromatic compound with a tert-butyl halide (e.g., t-butyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) cerritos.eduedubirdie.com. The Lewis acid helps generate a t-butyl carbocation, a strong electrophile, which is then attacked by the electron-rich benzene ring to form 4-tert-butyltoluene edubirdie.commiracosta.edu. The use of a tertiary halide is advantageous as it limits carbocation rearrangements that can plague other alkylation reactions cerritos.edu.
Oxidation: The resulting 4-tert-butyltoluene is then subjected to an oxidation reaction, as described in section 2.1.1, to convert the methyl group into a carboxyl group, yielding the final this compound.
This two-step process, combining a substitution reaction with an oxidation reaction, provides a versatile route to the target compound from simpler starting materials.
Esterification Followed by Hydrolysis
The synthesis of this compound can also incorporate esterification and subsequent hydrolysis steps. This sequence is often employed not as a primary synthesis route for the acid itself, but rather as a method for purification, isolation, or as part of a more complex synthetic pathway where the carboxylic acid group needs to be temporarily protected.
The process involves two main reactions:
Esterification: this compound is reacted with an alcohol, such as methanol (B129727), in the presence of a catalyst to form the corresponding ester (e.g., methyl 4-tert-butylbenzoate) guidechem.com. One described method involves heating the acid with methanol using a polystyrene sulfonic acid resin as a recyclable, environmentally friendly catalyst guidechem.com.
Hydrolysis: The purified ester is then cleaved to regenerate the carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. For instance, cleavage of tert-butyl benzoate (B1203000) esters can be accomplished using powdered potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) at room temperature, which is considered a safer alternative to other methods organic-chemistry.org. This step effectively removes impurities that were separated during the isolation of the ester intermediate, yielding pure this compound.
Synthetic Modification and Derivatization Strategies
The chemical reactivity of this compound allows for a variety of synthetic modifications and derivatizations, enabling the production of a wide range of compounds with applications in pharmaceuticals, cosmetics, and industrial materials. These transformations primarily target the carboxylic acid group, leading to the formation of esters, acid chlorides, and metal salts, each with unique properties and functionalities.
Esterification of the Carboxylic Acid Moiety
The esterification of this compound is a fundamental reaction that produces valuable esters, such as methyl 4-tert-butylbenzoate, which is widely used in the fragrance, flavor, and pharmaceutical industries scispace.comniscair.res.in. The Fischer-Speier esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach for this transformation . The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol .
Methane (B114726) sulphonic acid (MSA) has been identified as an effective and environmentally friendly "green" catalyst for the esterification of this compound scispace.comniscair.res.in. MSA is a strong acid that effectively promotes the reaction, offering an alternative to traditional catalysts like sulfuric acid scispace.com. The use of MSA is advantageous due to its lower corrosiveness and reduced environmental impact researchgate.net. The catalytic process involves the reaction of this compound with an alcohol, such as methanol, at reflux temperatures to produce the corresponding ester and water scispace.com.
To maximize the yield of the desired ester, the optimization of reaction parameters is crucial. Statistical analysis using the Taguchi method has been employed to determine the optimal conditions for the MSA-catalyzed esterification of this compound with methanol scispace.comniscair.res.in. The key parameters investigated include catalyst concentration, the molar ratio of alcohol to acid, and reaction time scispace.com.
Research has shown that a combination of a 10% catalyst concentration (with respect to the acid), a 5:1 molar ratio of methanol to this compound, and a reaction time of 2 hours at a refluxing temperature of 67°C provides the highest conversion of the acid to its methyl ester scispace.comniscair.res.in. These optimized conditions are critical for achieving efficient and economical production on an industrial scale.
Table 1: Optimal Parameters for the Esterification of this compound
| Parameter | Optimal Value |
|---|---|
| Catalyst Concentration (MSA) | 10% (w/w of acid) |
| Molar Ratio (Methanol:Acid) | 5:1 |
| Reaction Time | 2 hours |
| Temperature | 67°C (Reflux) |
Kinetic investigations into the esterification of this compound have revealed that the reaction follows a pseudo-second-order rate law scispace.comniscair.res.in. This indicates that the reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol. The study of reaction kinetics is essential for understanding the reaction mechanism and for designing and scaling up chemical reactors.
The kinetic model developed for the MSA-catalyzed esterification demonstrates that the reaction initially proceeds as an irreversible pseudo-second-order reaction, which then transitions to a reversible second-order reaction as the concentration of the product ester increases and the reverse reaction (hydrolysis) becomes significant scispace.comniscair.res.in. The rate constants for both the forward and reverse reactions can be determined experimentally, and the activation energy can be calculated using the Arrhenius equation by conducting the reaction at different temperatures scispace.com.
Chlorination of this compound
The conversion of this compound to its corresponding acid chloride, 4-tert-butylbenzoyl chloride, is a key derivatization that opens up further synthetic possibilities. Acid chlorides are highly reactive intermediates used in the synthesis of amides, esters, and other acyl compounds. A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent.
While traditional methods often utilize reagents like thionyl chloride or oxalyl chloride, an effective chlorination of tert-butyl esters to their corresponding acid chlorides has been demonstrated using phosphorus trichloride (PCl₃) researchgate.net. This method is applicable to a range of aromatic esters and provides good yields of the acid chloride under simple reaction conditions researchgate.net. This suggests a viable pathway for the chlorination of this compound, likely proceeding through an intermediate ester followed by treatment with PCl₃.
Synthesis of Metal Salts of this compound
This compound readily forms salts with various metals. These metal salts have found significant applications in diverse industrial sectors. For instance, they are utilized as heat stabilizers for PVC, corrosion inhibitors in cooling fluids, and as additives in lubricants and paints vinatiorganics.comvinatiorganics.com. The synthesis of these salts typically involves the reaction of this compound with a corresponding metal hydroxide, oxide, or carbonate.
The formation of these salts is a straightforward acid-base reaction. For example, the reaction of this compound with sodium hydroxide would yield sodium 4-tert-butylbenzoate. Various metal salts of this compound have been documented, including those of barium, potassium, aluminum, zinc, magnesium, and calcium nih.gov. The specific properties and applications of these salts are determined by the nature of the metal cation.
Formation of Amine Salts
This compound, as a carboxylic acid, readily undergoes acid-base neutralization reactions with amines to form the corresponding ammonium (B1175870) carboxylate salts. This reaction involves the transfer of a proton from the carboxylic acid group (-COOH) to the lone pair of electrons on the nitrogen atom of the amine (-NH2, -NHR, or -NR2).
The resulting amine salts of this compound exhibit distinct physical and chemical properties compared to the parent acid. A notable industrial application of these salts is their use as oil additives. In this capacity, they contribute to improved performance and act as rust inhibitors, leveraging their surface-active properties and ability to neutralize acidic components in lubricating oils vinatiorganics.com. The formation of these salts enhances the solubility of the organic acid in less polar media, a principle often utilized in various formulations libretexts.org.
The basicity of the amine and the acidity of the carboxylic acid determine the extent and stability of salt formation. Amines, being organic bases, can vary widely in strength, which allows for the tailoring of the resulting salt's properties for specific applications libretexts.org.
Derivatives for Specific Industrial Applications (e.g., Avobenzone precursor)
This compound serves as a critical starting material for the synthesis of various commercially important derivatives. Its most prominent application is as a precursor in the production of Avobenzone, a widely used oil-soluble ingredient in sunscreen products designed to absorb the full spectrum of UVA rays wikipedia.orgguidechem.comfartaklotus.comvinatiorganics.com.
The synthesis of Avobenzone from this compound is a multi-step process that begins with the esterification of the acid.
Step 1: Esterification to Methyl 4-tert-butylbenzoate
The first step is the conversion of this compound to its methyl ester, methyl 4-tert-butylbenzoate. This is typically achieved through an esterification reaction with methanol wikipedia.orgguidechem.com. Various catalytic methods can be employed for this process. One described method involves reacting this compound with methanol using a polystyrene sulfonic acid resin as a recyclable, environmentally friendly catalyst guidechem.com. Another approach utilizes methylsulfonic acid as the catalyst google.comgoogle.com. The resulting methyl 4-tert-butylbenzoate is a key intermediate for the subsequent condensation reaction vinatiorganics.comchemicalbook.com.
Step 2: Claisen Condensation to form Avobenzone
The second step is a Claisen condensation reaction. Methyl 4-tert-butylbenzoate is reacted with 4'-methoxyacetophenone in the presence of a strong base to yield Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane) wikipedia.orgfartaklotus.comchemicalbook.com. Common bases used for this reaction include sodium amide or potassium methoxide, with toluene often serving as the solvent wikipedia.orgfartaklotus.comgoogle.comgoogle.com. Recent patents suggest that using potassium methoxide can achieve yields of up to 95% wikipedia.orgchemicalbook.com.
Below is an interactive data table summarizing the synthesis pathway of Avobenzone from this compound derivatives.
| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Typical Yield |
| Esterification | This compound | Methanol | Polystyrene sulfonic acid resin or Methylsulfonic acid | None (excess methanol) | Methyl 4-tert-butylbenzoate | High |
| Claisen Condensation | Methyl 4-tert-butylbenzoate | 4'-Methoxyacetophenone | Sodium amide or Potassium methoxide | Toluene | Avobenzone | Up to 95% |
Beyond its role in Avobenzone synthesis, this compound is a parent compound for other industrial derivatives. Its metal salts, for instance, are utilized as heat stabilizers for PVC and as corrosion inhibitors in cooling fluids vinatiorganics.comvinatiorganics.com. This highlights the compound's broad utility as a foundational molecule in the chemical industry.
Advanced Research in Supramolecular Chemistry and Host Guest Interactions
Formation of Supramolecular Assemblies
4-tert-Butylbenzoic acid's unique structure, featuring a carboxylic acid group for hydrogen bonding and a bulky tert-butyl group, allows it to self-assemble and co-crystallize with other molecules to form well-defined, higher-order structures.
The interaction between this compound and aliphatic diamines is a well-studied area of supramolecular chemistry, leading to the formation of novel, layered molecular arrays. pnas.orgpnas.org
Research has demonstrated that this compound readily forms host-guest complexes with aliphatic diamines, such as propane-1,2-diamine and propane-1,3-diamine. pnas.orgnih.govdntb.gov.ua Through techniques like ¹H and ¹³C NMR titrations in solvents like chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD), it has been confirmed that these interactions typically result in a 1:2 stoichiometry, with one diamine molecule complexed with two molecules of this compound. pnas.orgnih.govpnas.org In some cases, evidence for the stepwise formation of these 1:2 species is observed, with a 1:1 intermediate being apparent. pnas.org These findings from solution-based studies have been foundational for the successful isolation of three-dimensional molecular arrays through co-crystallization in a 1:2 molar ratio. pnas.orgnih.gov
| Diamine | Acid | Stoichiometry (Acid:Diamine) | Solvent |
| Propane-1,2-diamine | This compound | 2:1 | Chloroform, Methanol |
| Propane-1,3-diamine | This compound | 2:1 | Chloroform, Methanol |
This table summarizes the host-guest complex formation between this compound and aliphatic diamines, as confirmed by NMR studies. pnas.org
Hydrogen bonding is the primary driving force behind the self-assembly of this compound with aliphatic diamines. pnas.orgpnas.orgnih.gov Specifically, the interaction between the amine (NH) and carboxylic acid (O) groups, known as NH⋅⋅⋅O hydrogen bonding, is crucial. pnas.orgnih.gov In the solid state, this leads to the formation of extensive hydrogen-bonded networks. pnas.orgnih.govpnas.org A key feature of these assemblies is the transfer of protons from the carboxylic acid to the diamine, resulting in the formation of diammonium cations and carboxylate anions. pnas.orgnih.gov This charge separation creates what is referred to as an "ionic layer" within the crystal structure, where all ammonium (B1175870) protons are involved in hydrogen bonding. pnas.orgnih.govpnas.org The formation of these robust hydrogen-bonded networks appears to be a major factor in the adoption of the observed layered structures, as it maximizes the number and strength of these non-covalent interactions. pnas.orgnih.gov
| Complex | Crystal System | Space Group | Key Structural Feature |
| [propane-1,3-diamine⋅(this compound)₂] (anhydrous) | Triclinic | P-1 | Trilayered array with an ionic, hydrogen-bonded layer |
| [propane-1,3-diamine⋅(this compound)₂]·H₂O (form 1) | Monoclinic | P2₁/n | Similar layered structure incorporating a water molecule |
| [propane-1,3-diamine⋅(this compound)₂]·H₂O (form 2) | Triclinic | P-1 | Another hydrated form with a distinct crystal packing |
This table presents crystallographic data for some of the layered molecular arrays formed from this compound and propane-1,3-diamine, highlighting their structural characteristics. pnas.org
The introduction of other substituents onto the benzoic acid ring can influence the supramolecular chemistry. For example, studies on chloro-substituted benzoic acids in conjunction with aminopyridines have explored the effect of the substituent's position on proton transfer between the acid and base pairs. smolecule.com While this specific research did not use this compound directly, it highlights a general principle in supramolecular chemistry: the electronic nature and position of substituents can fine-tune the acidity (pKa) of the carboxylic acid and the basicity of the co-former, thereby affecting the likelihood of proton transfer and the resulting hydrogen-bonding patterns in the solid state. smolecule.com
Beyond simple diamines, this compound also interacts with more complex molecules like macrocyclic ligands. NMR titration experiments have shown that this compound forms weak 1:1 and 1:2 assemblies in chloroform with 1,4,8,11-tetrabenzyl-1,4,8,11-tetraazacyclodecane, a derivative of cyclam. researchgate.netpsu.edu The interaction with this tetra-N-benzylated macrocycle is weaker than with the parent cyclam, likely due to the reduced basicity and increased steric hindrance of the tertiary nitrogen atoms in the derivative. researchgate.netpsu.edu These pre-assembled host-guest systems have been investigated for their potential in enhancing the solvent extraction of metal ions like copper(II) and silver(I). researchgate.netpsu.edu
Complexation with Metal Ions in Host-Guest Systems
The carboxylate group of this compound provides a versatile binding site for a variety of metal ions, enabling its participation in complex host-guest systems. In this context, the acid or its conjugate base acts as a guest that, in concert with a larger host molecule, encapsulates a metal ion. This cooperative binding often leads to enhanced stability and unique properties of the resulting metallo-supramolecular assembly.
Research has extensively explored the use of macrocyclic hosts, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives, to facilitate the complexation of metal ions with 4-tert-butylbenzoate. psu.eduingentaconnect.com Studies involving NMR titrations have demonstrated that this compound can form both 1:1 and 1:2 adducts with cyclam in solution. psu.eduresearchgate.net In these assemblies, the carboxylic acid guest interacts with the macrocyclic host, pre-organizing the system for subsequent metal ion coordination. researchgate.net This pre-assembly is a key principle in host-guest chemistry, where the prior association of ligands can enhance the efficiency and selectivity of metal binding.
The synthesis and X-ray crystal structures of Nickel(II) and Copper(II) benzoate (B1203000) and 4-tert-butylbenzoate complexes with cyclam have been successfully characterized. ingentaconnect.comjcu.edu.au These studies provide definitive evidence of the integrated complex where the metal ion is coordinated by the macrocycle, and the 4-tert-butylbenzoate anions occupy axial positions, completing the metal's coordination sphere.
A notable application of these host-guest systems is in the synergistic solvent extraction of metal ions. rsc.org For instance, the combination of 1,4,8,11-tetrabenzyl-1,4,8,11-tetraazacyclodecane (a more sterically hindered and less basic macrocycle than cyclam) and this compound has been shown to enhance the extraction of silver(I) ions from an aqueous phase into a chloroform phase. psu.edursc.org This synergistic effect arises because the host-guest assembly is more effective at complexing the metal ion than either component alone. rsc.org Similar systems have been investigated for the complexation and extraction of other metal ions, including Cu(II). psu.edursc.org Beyond simple extraction, researchers have also reported the formation of discrete, mononuclear complexes, such as a cobalt(II) complex where 4-tert-butylbenzoate, water molecules, and nicotinamide (B372718) ligands coordinate to the metal center. iucr.org In more intricate systems, zinc p-tert-butylbenzoate has been used to aid condensation reactions in the formation of complex helical foldamers, demonstrating its role in constructing advanced, functional supramolecular structures. nih.govacs.org
Challenges and Strategies in Incorporating Sterically Hindered Derivatives into Supramolecular Architectures
The construction of complex, well-defined supramolecular architectures like coordination polymers and metal-organic frameworks (MOFs) relies on the predictable assembly of molecular building blocks. The incorporation of sterically hindered ligands, such as this compound, presents distinct challenges to this process. The bulky tert-butyl group, while imparting useful properties like solubility and thermal stability, can significantly influence the coordination geometry and prevent the formation of extended, ordered networks.
One of the primary challenges is that the steric bulk of the tert-butyl group can hinder the close packing required for the formation of high-dimensional polymers. Instead of forming extended 1D, 2D, or 3D arrays, p-substituted benzoic acids often favor the formation of discrete, zero-dimensional complexes. rsc.org For example, research has shown that while 2,4,6-trimethylbenzoic acid can form 1D helical polymers with certain metal ions and ancillary ligands, the use of this compound under similar conditions results in the deposition of simple, discrete complexes. rsc.org This demonstrates a clear structural-directing effect where the ligand's steric profile dictates the dimensionality of the final product.
To overcome these challenges, researchers employ several key strategies:
Coordination Sphere Engineering: This strategy involves carefully selecting metal ions with specific coordination number and geometry preferences that can accommodate the bulky ligand. acs.org By matching the steric profile of the ligand with the geometric preference of the metal, it is possible to guide the self-assembly process toward a desired architecture, avoiding the formation of simple salts or amorphous precipitates.
Maximization of Favorable Interactions: Supramolecular assembly is governed by a delicate balance of forces. One strategy is to design systems where other non-covalent interactions, such as hydrogen bonding or π–π stacking, can overcome the steric repulsion of the bulky groups. In structures formed between this compound and aliphatic diamines, extensive networks of hydrogen bonds are formed, creating unusual layered structures. nih.gov This suggests that the drive to maximize these strong, directional interactions can be a powerful tool for organizing sterically hindered components. nih.gov
Kinetic vs. Thermodynamic Control: The final assembled structure can be a product of either kinetic or thermodynamic control. dokumen.pub By carefully controlling reaction conditions such as temperature, solvent, and concentration, it is possible to favor the formation of a desired, thermodynamically stable supramolecular architecture over other kinetically trapped, less-ordered structures. dokumen.pub
These strategies highlight the sophisticated chemical design required to utilize sterically hindered building blocks in the rational construction of functional supramolecular materials.
Applications of 4 Tert Butylbenzoic Acid in Materials Science and Polymer Chemistry
Polymer Additives and Modifiers
The distinct chemical characteristics of 4-tert-Butylbenzoic acid make it a crucial component in the modification and enhancement of various polymers. Its incorporation can lead to significant improvements in the physical and chemical properties of the final polymer products. sxzorui.com
Role as a Monomer or Additive in Polymer Production (e.g., polyesters, polyamides)
In the production of polymers such as polyesters and polyamides, this compound can be used as a monomer or an additive. sxzorui.com It serves as a building block in the synthesis of these polymers, contributing to their desired properties and performance. sxzorui.comchemimpex.com In polyester (B1180765) production, it can act as a polymerization regulator, helping to control the molecular weight of the polymer chains. chemicalbook.compenpet.com
Chain Stop Agent in Resins
This compound is employed as a chain stop agent, or chain terminator, in the production of certain resins. thermofisher.com This function is crucial for controlling the length of polymer chains during polymerization, which in turn determines the final properties of the resin.
Modifier for Alkyd Resins
One of the significant applications of this compound is as a modifier for alkyd resins. penpet.comgoyenchemical.comfusokk.co.jprichfortunechem.comwikipedia.org Its incorporation into alkyd resin formulations can lead to several improvements, including enhanced color, a shortened drying time, and a longer service life. uniproma.com By modifying the resin, it improves durability and flexibility, making the resulting coatings and paints more robust. github.com
Polypropylene Nucleating Agent
This compound and its salts are used as nucleating agents for polypropylene. vinatiorganics.compenpet.comgoyenchemical.comrichfortunechem.comuniproma.comansarabp.com Nucleating agents work by inducing faster and more uniform crystallization in the polymer as it cools from a molten state. specialchem.com This results in improved physical and mechanical properties of the polypropylene, such as increased stiffness, better clarity, and a higher heat deflection temperature. specialchem.com The use of PTBBA as a nucleating agent can lead to reduced cycle times in manufacturing processes and more uniform shrinkage of the final product. specialchem.com
Impact of Nucleating Agents on Polypropylene Properties
| Property Enhanced | Effect of Nucleating Agent |
| Clarity | Improved |
| Strength & Stiffness | Improved |
| Heat Deflection Temperature | Improved |
| Cycle Time | Reduced |
| Warpage & Shrinkage | Reduced & More Uniform |
| Data sourced from Polymer Additives. specialchem.com |
PVC Heat Stabilizers (e.g., metal salts of this compound)
Metal salts of this compound, such as those containing barium, calcium, and zinc, are utilized as heat stabilizers for polyvinyl chloride (PVC). vinatiorganics.comvinatiorganics.compenpet.comrichfortunechem.comvinatiorganics.com These stabilizers are crucial for preventing the thermal degradation of PVC during processing at high temperatures. goyenchemical.comfishersci.nlcymitquimica.com The salts of PTBBA improve the thermal stability of PVC, ensuring the integrity and performance of the final products. vinatiorganics.com
Advanced Materials Design
The structural characteristics of this compound, particularly the rigid benzene (B151609) ring and the sterically influential tert-butyl group, make it a valuable component in the rational design of new materials with tailored properties. lookchem.comsxzorui.com It serves as a crucial intermediate and building block in the synthesis of a variety of organic compounds and polymers. sxzorui.comatomfair.commade-in-china.com
Derivatives of this compound are employed in the synthesis of liquid crystal materials. sxzorui.comsmolecule.com Liquid crystals possess properties intermediate between those of conventional liquids and solid crystals, making them essential for applications in displays, sensors, and optoelectronics. smolecule.comresearchgate.net The incorporation of the tert-butyl group influences the physical characteristics of the resulting liquid crystals, such as their melting points and viscosity. smolecule.com The compound serves as a fundamental building block for creating the specific molecular structures required for liquid crystal behavior. atomfair.comcymitquimica.com The synthesis often involves creating new mesogenic molecular structures through processes like molecular recognition, where hydrogen bonding plays a critical role. researchgate.net
This compound is utilized in the design and synthesis of novel materials where specific characteristics are desired. lookchem.com Its structural properties make it a candidate for creating materials with improved stability or enhanced performance. lookchem.com Researchers have used it as a building block in the synthesis of complex structures like metal-organic frameworks (MOFs) and other polymers. atomfair.com
A notable area of research is in the field of supramolecular chemistry, where this compound is used to direct the self-assembly of well-defined, three-dimensional networks. nih.gov Through noncovalent interactions, primarily hydrogen bonding, it can be co-crystallized with other organic components, such as aliphatic diamines, to form new layered molecular arrays. nih.gov NMR titration studies have demonstrated that this compound forms stable 2:1 species with diamines like propane-1,2-diamine and propane-1,3-diamine in solution, indicating a stepwise formation of these supramolecular structures. nih.gov
Table 1: Host-Guest System Formation with this compound
| Guest Molecule | Host-Guest Ratio (Acid:Diamine) | Interaction Type | Resulting Structure |
| Propane-1,2-diamine | 2:1 | Hydrogen Bonding | Supramolecular Array |
| Propane-1,3-diamine | 2:1 | Hydrogen Bonding | Layered Molecular Array |
This table summarizes the formation of supramolecular structures from this compound and aliphatic diamines as demonstrated by NMR studies. nih.gov
A significant application of this compound is in the creation of functionalized polymers for environmental purposes, specifically for the removal of heavy metal ions from water. mater-tehnol.siresearchgate.netresearchgate.net A polymer matrix, typically polystyrene, can be incorporated with this compound to act as an effective cation-exchange system. mater-tehnol.sidlib.sidlib.siscispace.com This modified polymer can be used in both batch and continuous flow processes to trap various metal ions. mater-tehnol.siresearchgate.net
The binding of this compound to the polystyrene matrix is achieved through a non-covalent, hydrophobic interaction. mater-tehnol.siresearchgate.net The hydrophobic tert-butyl group of the acid interacts strongly with the hydrophobic polystyrene backbone. mater-tehnol.siresearchgate.net This interaction anchors the acid to the polymer surface, leaving the hydrophilic carboxylic acid moiety exposed. mater-tehnol.si This exposed group is then available to bind with metal ions in an aqueous solution. mater-tehnol.si A key advantage of this method is that the hydrophobic forces are strong enough to prevent the this compound from leaching out of the polymer matrix during the metal removal process. mater-tehnol.siresearchgate.net
The this compound-incorporated polystyrene matrix has demonstrated high efficiency in removing a variety of metal ions from water, including copper, iron, calcium, magnesium, and chromium(III). mater-tehnol.siresearchgate.net This makes it particularly useful for treating industrial wastewater, such as tannery effluent, which is often contaminated with high levels of chromium. mater-tehnol.siresearchgate.net
In a batch process study, stirring 5 grams of the functionalized polystyrene flakes in 100 mL of tannery effluent for just 10 minutes resulted in the removal of a negligible amount of chromium remaining in the solution. mater-tehnol.si The polymer matrix is not selective to a single metal; it also effectively traps other ions like calcium and magnesium present in the effluent. mater-tehnol.si
Table 2: Efficiency of Metal Ion Removal from Water (Batch Process)
| Metal Ion | Initial Concentration (ppm) | Removal Efficiency (%) |
| Copper | 1000 | >90 |
| Iron (II) | 1000 | >90 |
| Iron (III) | 1000 | >90 |
| Chromium (III) | 1000 | >90 |
| Calcium | 1000 | >90 |
| Magnesium | 1000 | >90 |
This table shows the high removal efficiency of various metal ions from a 1000 ppm solution using the this compound-incorporated polystyrene matrix in a batch process. The efficiency decreases at higher concentrations due to the saturation of available binding sites. mater-tehnol.si
Incorporation into Cation-Exchange Polymer Matrices for Metal Ion Removal
Coatings and Paints
In the paint and coatings industry, this compound is widely used as a modifying agent for alkyd resins. riverlandtrading.compenpet.comechemi.com Alkyd resins are a dominant type of synthetic polymer used in a vast array of surface coatings. riverlandtrading.com The incorporation of p-TBBA into these resins enhances their performance characteristics significantly. riverlandtrading.comechemi.com
When used to modify alkyd resins, this compound improves several key properties of the final coating. These enhancements include better initial gloss and gloss retention, faster drying times, and superior resistance to degradation from chemicals and soap water. riverlandtrading.comechemi.com The metal salts of this compound are also used as stabilizers and corrosion inhibitors in various formulations. vinatiorganics.comvinatiorganics.comnbinno.com
Component in Paints and Coatings
This compound (PTBBA) is a crucial component in the formulation of modern paints and coatings, primarily serving as a modifier for alkyd resins. riverlandtrading.comchemicalbook.comfusokk.co.jppenpet.com Alkyd resins are a dominant type of synthetic polymer used in a wide array of surface coatings. The incorporation of PTBBA into these resin formulations leads to significant enhancements in the final properties of the paint or coating. riverlandtrading.comgithub.com
As a modifying agent, PTBBA is used to control the molecular size of polyesters during polymerization. chemicalbook.compenpet.com Its primary function is to act as a chain terminator, which helps in regulating the polymer chain length. This control is vital for achieving desired physical characteristics in the resin. The bulky tert-butyl group of the molecule contributes to improved performance characteristics. riverlandtrading.comgoyenchemical.com
Research and industrial applications have demonstrated that modifying alkyd resins with this compound imparts several beneficial properties to paints and coatings. riverlandtrading.comnbinno.com These enhancements include improved hardness, better adhesion to substrates, increased flexibility, and superior resistance to environmental factors like weathering and chemical degradation. riverlandtrading.comgithub.comnbinno.com Metal salts of PTBBA are also utilized within the paints and coatings industry. vinatiorganics.comvinatiorganics.com The compound's antioxidant properties, a result of the sterically hindered tert-butyl group, also contribute to its role as a stabilizer, protecting coatings from UV degradation. goyenchemical.com
Table 1: Enhanced Properties of Coatings Modified with this compound
| Property Enhanced | Benefit in Paints and Coatings | Source(s) |
|---|---|---|
| Adhesion | Improves the coating's ability to bond securely to surfaces. | riverlandtrading.com |
| Hardness | Increases resistance to scratches, abrasions, and general wear. | riverlandtrading.com |
| Durability & Resistance | Enhances resistance to environmental degradation and weathering. | riverlandtrading.comnbinno.com |
| Flexibility | Reduces the likelihood of cracking or peeling when the coated surface flexes or expands. | riverlandtrading.comgithub.com |
| Anti-Corrosion | Can be used as an anti-rust additive in resin coatings. | goyenchemical.com |
| UV Stability | The tert-butyl group provides antioxidizing action, acting as a UV stabilizer. | goyenchemical.com |
Automotive Industry Applications (e.g., fuel tank linings, anti-corrosion coatings)
In the automotive industry, the durability and protective qualities of materials are paramount. This compound finds specific and critical applications in this sector, particularly in the manufacturing of protective coatings. github.comvinatiorganics.comchemimpex.com
One of its key uses is in the formulation of anti-corrosion coatings and fuel tank linings. vinatiorganics.com Fuel tanks, typically constructed from steel or aluminum, are susceptible to corrosion from exposure to moisture and aggressive chemical substances in fuels. vinatiorganics.com PTBBA is an effective material for protective linings because it forms a robust barrier that resists these corrosive agents. vinatiorganics.com
The function of PTBBA as a corrosion inhibitor is well-documented and extends to other automotive fluids. riverlandtrading.comchemicalbook.comgoyenchemical.com It is a component in antifreeze/coolant formulations, where it protects the metal components of the cooling system from corrosion. nbinno.comvinatiorganics.comvinatiorganics.comgoogle.com Patent literature describes corrosion-inhibiting compositions for antifreeze that preferably use this compound in combination with other compounds like aliphatic monobasic acids (e.g., octanoic acid, 2-ethylhexanoic acid) and hydrocarbyl triazoles (e.g., tolyltriazole). google.com The alkali metal salts, particularly sodium and potassium salts, of PTBBA are often employed in these formulations. google.com Furthermore, PTBBA is used in the synthesis of high-performance synthetic lubricants essential for various automotive components operating under high-temperature conditions. riverlandtrading.com
Table 2: Automotive Applications of this compound
| Application | Function | Mechanism/Benefit | Source(s) |
|---|---|---|---|
| Fuel Tank Linings | Protective Barrier | Forms a strong barrier against aggressive chemicals, preventing corrosion of steel and aluminum tanks. | vinatiorganics.com |
| Anti-Corrosion Coatings | Corrosion Inhibitor | Provides a protective layer on metal parts to prevent rust and degradation. | goyenchemical.comvinatiorganics.com |
| Antifreeze/Coolants | Corrosion Inhibitor | Protects the metal surfaces within the engine's cooling system. Often used as an alkali metal salt. | chemicalbook.comnbinno.comgoogle.com |
Pharmaceutical and Agrochemical Research Applications
Pharmaceutical Intermediate and Drug Development
4-tert-Butylbenzoic acid (PTBBA) is a versatile building block in pharmaceutical and agrochemical research due to its unique molecular structure. chemimpex.comlookchem.com The presence of a tert-butyl group provides steric hindrance and enhances lipophilicity, which can influence a molecule's solubility, stability, and biological activity. chemimpex.comvulcanchem.comsxzorui.com These characteristics make it a valuable starting material and intermediate in the synthesis of complex molecules and the development of new therapeutic agents. chemimpex.comatomfair.com
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). lookchem.comriverlandtrading.comgithub.com Its derivatives are explored for a range of biological activities. For instance, it is a precursor for synthesizing this compound hydrazide, which is a key component in creating more complex molecules. vulcanchem.com
One area of research involves the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov These compounds are produced through the condensation of aromatic aldehydes with 4-(tert-butyl)benzoic acid and have been investigated for their potential as potent urease inhibitors. nih.gov In one study, several synthesized derivatives demonstrated significant inhibitory activity against the urease enzyme, with some compounds proving more active than the standard inhibitor, thiourea. nih.gov Another related derivative, 4-Amino-3-tert-butylbenzoic acid, is also explored as a building block in medicinal chemistry, where its functional groups can be modified to create new drug candidates. smolecule.com
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Derivative | Precursors | Application/Activity Studied | Reference |
|---|---|---|---|
| N'-Benzylidene-4-(tert-butyl)benzohydrazides | 4-(tert-butyl)benzoic acid, Aromatic aldehydes | Urease Inhibition | nih.gov |
| Butyl benzhydrazide | This compound, Hydrazine hydrate | Intermediate for urease inhibitors, Oncology drug development | vulcanchem.com |
| 4-Amino-3-tert-butylbenzoic acid | (Modification of PTBBA structure) | Building block for new drug candidates | smolecule.com |
Its methyl ester, methyl 4-tert-butylbenzoate, is used in drug formulation processes where the ester functionality can help improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com The compound's structural features make it a subject of study for molecular interactions and drug design. chemimpex.com Extensive research has been conducted to determine the mole fraction solubilities of this compound in a wide array of organic solvents to better understand and predict its behavior in various formulations. researchgate.net
Table 2: Solubility of this compound in Various Solvents at 298 K
| Solvent Category | Example Solvents | Solubility Finding | Reference |
|---|---|---|---|
| Alcohols | Ethanol, 1-Butanol, 1-Pentanol | Soluble | researchgate.net |
| Alkoxyalcohols | 2-Ethoxyethanol, 2-Butoxyethanol | Soluble | researchgate.net |
| Alkyl Alkanoates | Ethyl acetate (B1210297), Butyl acetate | Soluble | researchgate.net |
| Alkanenitriles | Acetonitrile, Propanenitrile | Soluble | researchgate.net |
| Water | Water | Limited solubility (0.07 g/L at 20°C) | nbinno.com |
This compound is being investigated for its role in advanced drug delivery systems. lookchem.com Its properties make it a candidate for inclusion in systems designed for the controlled release of therapeutic agents. lookchem.commdpi.com
One notable application is in biopolymer coatings for medical implants. mdpi.com A drug delivery system based on a cyclodextrin/citric-acid biopolymer has been used for the local, controlled release of this compound, which functions as an antimicrobial agent in this context. mdpi.com The release kinetics of the compound can be controlled by adjusting the number of layers in the coating system. mdpi.com This approach aims to reduce postoperative complications by providing a sustained release of the active agent directly at the implantation site. mdpi.com Research has also pointed to its use in multilayered textile coatings based on β-cyclodextrin polyelectrolytes for the controlled release of drugs. thegoodscentscompany.com
The distinct structure of this compound makes it a valuable scaffold in drug design and medicinal chemistry. chemimpex.comsxzorui.com A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The benzohydrazide (B10538) backbone derived from PTBBA, for example, is a scaffold that has shown potential in the development of drugs for oncology. vulcanchem.com
The tert-butyl group is a key feature, enhancing cell permeability and potentially improving the pharmacokinetic properties of a drug molecule. smolecule.com By serving as a foundational building block, PTBBA allows for the synthesis of drugs with specific structural features required for targeting particular biological pathways or receptors. sxzorui.com Its derivatives, such as hydrazides, are recognized for their vital role in constructing biologically active compounds with potential antidepressant, antimalarial, and anti-inflammatory activities. nih.gov
A significant application of this compound in medicinal chemistry is as a reactant in the synthesis of arylboronic acids. vinatiorganics.compharmaffiliates.com These synthesized compounds have been investigated as dual-action ligands that can simultaneously target Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid type-1 (TRPV1) channel. vinatiorganics.compharmaffiliates.comnih.gov Both FAAH and TRPV1 are important targets in pain and inflammation pathways.
In a study, a series of arylboronic acids were designed and prepared, with some demonstrating the ability to block both FAAH and TRPV1 with notable potency. nih.gov This dual-action capability is a sought-after characteristic in drug development, as it may offer a more effective therapeutic approach to managing complex conditions. nih.gov
This compound is also utilized in the preparation of specialized molecular tools for biomedical research, such as cellular chemical probes. vinatiorganics.compharmaffiliates.com These probes are essential for studying cellular processes and identifying new therapeutic targets.
Specifically, the compound is used to synthesize chemical probes that target the Polycomb Repressive Complex 1 (PRC1). vinatiorganics.compharmaffiliates.comleyan.com PRC1 is a protein complex that plays a role in gene regulation and has been implicated in the progression of diseases like prostate cancer. vinatiorganics.compharmaffiliates.com By creating probes that can interact with PRC1, researchers can better understand its function and explore its potential as a target for new cancer therapies. vinatiorganics.compharmaffiliates.comleyan.com
Agrochemical Applications
This compound (p-TBBA) serves as a crucial intermediate in the synthesis of various agrochemicals. sxzorui.comintermediabiz.com It is a building block in the creation of pesticides, including acaricides and fungicides. intermediabiz.comintermediabiz.com For instance, it is utilized in the synthesis of the acaricide imidacloprid (B1192907) and the fungicide spiroxamine. intermediabiz.com The compound's structure is incorporated into more complex molecules designed to have specific biological activities against agricultural pests. google.com Research has led to the development of novel acaricides, such as certain tetrazine pyrazole (B372694) compounds, which incorporate a p-tert-butyl benzoic acid moiety and have shown high efficiency in controlling harmful mites and their eggs. google.com
Biological Activity and Mechanistic Studies
Yeast Sirtuin (Sir2p) Inhibition
This compound has been identified as a potent inhibitor of yeast sirtuin (Sir2p), a type of NAD+-dependent histone deacetylase (HDAC). nih.govsigmaaldrich.comlookchem.comottokemi.com Sirtuins are enzymes that play a key role in various cellular processes, including gene silencing and cell cycle regulation, by removing acetyl groups from proteins. nih.gov In a screening study using a genetically modified yeast strain, this compound emerged as the most potent Sir2p inhibitor among a series of tested disubstituted benzene (B151609) derivatives. nih.gov The study suggested that the 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for this inhibitory activity. nih.gov While potent against the yeast enzyme, it was found to be a weak but selective inhibitor of the human sirtuin, SIRT1. nih.gov
Interactive Data Table: Sirtuin Inhibition Study Results
| Compound | Description | Role in Study | Finding |
|---|---|---|---|
| This compound | A disubstituted benzene derivative. | Test Compound | Identified as the most potent yeast sirtuin (Sir2p) inhibitor among the tested compounds. Showed weak but selective inhibition of human SIRT1. nih.gov |
| 4-dimethylaminobenzoic acid | Isolated from marine sediment-derived Streptomyces sp. CP27-53. | Scaffold for Synthesis | A weak Sir2p inhibitor that served as the basis for evaluating a series of related compounds. nih.gov |
Effects on Spermatogenesis and Metabolome (e.g., lipid balance, CoA-dependent pathways)
Studies have shown that this compound can adversely affect spermatogenesis in male rats. researchgate.netresearcher.life Repeated exposure has been linked to testicular damage, including testicular atrophy and reduced sperm counts. researchgate.netindustrialchemicals.gov.auhaz-map.com The toxicity is specific to the para-substituted form of the molecule. researchgate.netnih.gov
The mechanism behind this toxicity involves significant effects on the testicular metabolome. researchgate.netnih.govresearchgate.net Specifically, p-TBBA has been shown to disrupt lipid balance and interfere with Coenzyme A (CoA)-dependent pathways that are essential for energy production and the redox system within testicular cells. researchgate.netnih.govresearchgate.net This disruption of metabolic and lipid profiles is considered a key factor leading to impaired spermatogenesis. nih.govresearchgate.net Studies using ex vivo rat seminiferous tubule cultures demonstrated that p-TBBA decreased germ cell populations in the late stages of spermatogenesis. nih.govresearchgate.net
Formation of CoA-conjugates in biological tissues
A critical event in the mechanism of p-TBBA-induced testicular toxicity is the formation of p-tert-butylbenzoyl-CoA (p-TBBA-CoA) conjugates within biological tissues. researchgate.netoup.comoup.com It is hypothesized that certain aromatic aldehydes are metabolized to p-TBBA, which then forms these CoA conjugates. researchgate.netoup.comoup.com
Research using rat hepatocytes has shown that compounds metabolized to p-alkyl-benzoic acids lead to the accumulation of the corresponding p-alkyl-benzoyl-CoA conjugates at high and stable levels. researchgate.netoup.com This is in contrast to other xenobiotic acids, which typically form only transient CoA conjugates. researchgate.netoup.com This persistent accumulation of p-TBBA-CoA is thought to deplete the pool of free CoA, thereby impairing CoA-dependent processes vital for normal spermatogenesis. nih.govresearchgate.netoup.com The formation of these stable CoA-conjugates, the subsequent inhibition of spermatogenesis, and the observed effects on the metabolome are considered to be mechanistically linked events. researchgate.netnih.govresearchgate.net This metabolic fate appears to be species-specific, with a notable accumulation observed in rat hepatocytes but not in rabbit or human hepatocytes, suggesting a lower risk in humans. researchgate.netmdpi.com
Interactive Data Table: Effects of this compound on Male Reproduction
| Area of Impact | Observed Effects in Rat Models | Proposed Mechanism |
|---|---|---|
| Spermatogenesis | Decreased sperm counts, testicular atrophy, reduction in late-stage germ cell populations. researchgate.netindustrialchemicals.gov.aunih.govresearchgate.net | Impairment of CoA-dependent processes required for sperm development. researchgate.net |
| Metabolome | Disruption of lipid balance and CoA-dependent pathways related to energy and redox systems. researchgate.netnih.govresearchgate.net | Depletion of the free Coenzyme A pool due to conjugate formation. nih.govresearchgate.net |
| CoA-Conjugate Formation | Rapid and persistent accumulation of stable p-tert-butylbenzoyl-CoA (p-TBBA-CoA) in liver and testicular cells. researchgate.netresearchgate.netoup.com | Metabolism of p-TBBA to a CoA conjugate that is not rapidly processed. oup.com |
Environmental Science and Toxicology Research
Environmental Fate and Exposure Assessment
The assessment of 4-tert-Butylbenzoic acid's environmental fate involves understanding its presence and movement through various environmental compartments, how it is released, and the resulting concentrations.
In the environment, this compound is predominantly expected to exist in its ionic form, p-tert-butylbenzoate, particularly at environmentally relevant pH levels. europa.eu Modeling studies, such as Level I Mackay, indicate that at a neutral pH, the substance overwhelmingly partitions into the water compartment, accounting for approximately 99.8% of its distribution, with negligible amounts found in air, soil, or sediment. europa.eu Experimental and calculated data suggest that PTBBA has a low potential for bioaccumulation. europa.eu
The release of this compound into the environment can occur from various industrial activities. europa.eu Key sources include its use as an intermediate in the manufacturing of other chemicals, its incorporation into articles, and its function as a processing aid. europa.eu It is utilized in the production of polymers and coating products. europa.eu A significant application is as a stabilizer in Polyvinyl Chloride (PVC) and as a catalyst for alkyd resins. europa.euark-chem.co.jpvinatiorganics.com
Environmental risk is often evaluated by comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). ecetoc.org The resulting ratio (PEC/PNEC), known as the Risk Characterisation Ratio (RCR), should be less than 1.0 to indicate a low level of concern. europa.euecetoc.org
Calculations for this compound have shown PEC/PNEC ratios to be below 1 for aquatic, soil, and marine compartments, with a specific ratio of 0.006 reported for both freshwater and seawater. europa.euenv.go.jp
Table 1: Predicted Environmental Concentrations (PEC) of this compound
| Environmental Compartment | Concentration | Notes | Source(s) |
| Public Freshwater & Seawater | ~0.21 µg/L | General predicted concentration. | env.go.jp |
| Local Water (Industrial Site) | 0.14 to 1.52 mg/L | At pH 7, based on site-specific data. | europa.eu |
| Local Marine Water | 0.000669 mg/L | Highest expected local concentration. | ark-chem.co.jp |
| Local Freshwater Sediment | 0.028 mg/kg (dry weight) | Highest expected local concentration. | ark-chem.co.jp |
| Local Marine Sediment | 0.003 mg/kg (dry weight) | Highest expected local concentration. | ark-chem.co.jp |
| Local Terrestrial Compartment | 0.015 µg/kg | At pH 7. | europa.eu |
| Atmosphere | 1.65 x 10⁻⁵ mg/m³ | Local predicted concentration. | europa.eu |
A comparison between predicted and measured concentrations has been hampered by a very limited amount of available measured data. europa.eu
The calculated atmospheric half-life for this compound is estimated to be 6.3 days. europa.eu Due to its low volatility, emissions to the atmosphere are not considered a relevant exposure route. europa.eu
Ecotoxicity and Environmental Impact Studies
Ecotoxicity studies are crucial for determining the potential harm a substance may cause to environmental organisms. For this compound, research has focused primarily on its effects on aquatic life.
This compound is classified as toxic to aquatic life with long-lasting effects. europa.euark-chem.co.jptcichemicals.com The toxicity can be influenced by environmental factors such as pH. europa.eu Acute effect concentrations have been shown to range from 4 mg/L at a pH of 5 to over 96 mg/L at a pH of 7. europa.eu
Based on this toxicity data, a Predicted No Effect Concentration (PNEC) for the freshwater compartment was established at 4 µg/L (at pH 5) and 33 µg/L (at pH 7). europa.eu Another assessment used the acute toxicity value for fish to derive a PNEC of 33 µg/L. env.go.jp For the marine environment, the PNEC was calculated to be 3.3 µg/L. europa.eu
Table 2: Aquatic Ecotoxicity of this compound
| Organism Type | Species | Endpoint | Concentration | Exposure Duration | pH | Source(s) |
| Fish | Carassius auratus (Goldfish) | LC₅₀ | 33 mg/L (33,000 µg/L) | 96 hours | Not Specified | env.go.jpcoleparmer.comscbt.com |
| Invertebrate | Daphnia magna (Water Flea) | EC₅₀ | 24 mg/L | 48 hours | Not Specified | sigmaaldrich.cn |
| Algae | Pseudokirchneriella subcapitata | EC₅₀ | > 94 mg/L (> 94,000 µg/L) | 72 hours | Not Specified | env.go.jpsigmaaldrich.cn |
| Algae | Pseudokirchneriella subcapitata | NOEC | 21 mg/L (21,000 µg/L) | 72 hours | Not Specified | env.go.jpsigmaaldrich.cn |
| Microorganisms | Not Specified (Microtox) | EC₅₀ | 1000 mg/L | 48 hours | Not Specified | fishersci.com |
LC₅₀ (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test organisms. EC₅₀ (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant effect is observed.
Harmful Long-lasting Effects in Aquatic Environments
This compound (p-TBBA) is recognized for its potential to cause long-term adverse effects in aquatic ecosystems. merckmillipore.comvinatiorganics.comcovestro.com The substance is classified as harmful to aquatic life with long-lasting effects. merckmillipore.comvinatiorganics.com This classification is based on its toxicity profile and its persistence in the environment. While it is not readily biodegradable, it is considered to be inherently biodegradable. service.gov.uk The environmental risk is significant enough that the compound has been classified as a major aquatic hazard, posing a threat to aquatic organisms and drinking water sources. penpet.com
The environmental concentrations of p-TBBA can vary depending on the industrial use and disposal methods. For instance, in the production of p-TBBA metal salts used as PVC stabilizers, the predicted environmental concentration in local water sources can range from 0.14 to 1.52 mg/L. europa.eu The substance is expected to be primarily present in the environment in its ionic form, p-tert-butylbenzoate. europa.eu Its water solubility is pH-dependent, being 47.1 mg/L at pH 4.3 and increasing to 12,600 mg/L at pH 7. europa.eu The calculated atmospheric half-life is 6.3 days. europa.eu
Toxicity data for aquatic organisms show a range of effects. Valid acute effect concentrations have been observed from 4 mg/L at pH 5 to over 96 mg/L at pH 7. europa.eu Based on this data, a Predicted No-Effect Concentration (PNEC) for the freshwater compartment has been calculated to be 4 µg/L at pH 5 and 33 µg/L at pH 7, using an assessment factor of 1000. europa.eu For microorganisms in activated sludge, the PNEC was derived to be 32 mg/L. europa.eu Due to a lack of experimental data for sediment and soil organisms, the PNECs for these compartments were calculated using the equilibrium partitioning method. europa.eu
It is important to prevent the release of this compound into the environment to mitigate these long-lasting harmful effects. vinatiorganics.compenpet.com
Comparison with Structurally Related Compounds (e.g., 4-tert-butylphenol)
When comparing this compound (p-TBBA) to its structural relative, 4-tert-butylphenol (B1678320) (p-TBP), both substances exhibit properties that are of environmental concern.
This compound (p-TBBA):
Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects. merckmillipore.comvinatiorganics.com It is considered a major aquatic hazard. penpet.com
Biodegradability: Not readily biodegradable. service.gov.uk
Environmental Fate: Expected to exist mainly in its ionic form in the environment. europa.eu It has a water solubility that is highly dependent on pH. europa.eu
4-tert-butylphenol (p-TBP):
Aquatic Toxicity: Also toxic to aquatic life with long-lasting effects. cdhfinechemical.com Acute toxicity values (LC50/EC50) for fish and invertebrates are generally between 1 mg/L and 10 mg/L. oecd.org
Biodegradability: Has limited biodegradability. env.go.jp One study showed 60% biodegradation in 28 days, but it did not meet the 10-day window criterion to be classified as readily biodegradable. cdhfinechemical.com
Bioaccumulation: Has a moderate potential for bioaccumulation in aquatic organisms, with a measured bioconcentration factor (BCF) of 120 in fish. service.gov.ukoecd.org
Environmental Fate: It is a solid with a water solubility of 19 mg/L at 22°C and a log octanol-water partition coefficient (log Kow) of 4.12. service.gov.uk It is not expected to be removed by hydrolysis or photolysis in aquatic environments. service.gov.uk
Both compounds are used in industrial processes, and their release into the environment is a concern. For instance, 4-tert-butylphenol is a high production-volume chemical used primarily to make phenolic resins. service.gov.uk The environmental risk assessments for both substances highlight the need for measures to limit their release and mitigate potential risks to aquatic ecosystems. oecd.orgservice.gov.uk
Here is a data table summarizing the comparison:
| Property | This compound (p-TBBA) | 4-tert-butylphenol (p-TBP) |
| Aquatic Toxicity Classification | Harmful to aquatic life with long-lasting effects. merckmillipore.comvinatiorganics.com | Toxic to aquatic life with long-lasting effects. cdhfinechemical.com |
| Biodegradability | Not readily biodegradable. service.gov.uk | Limited biodegradability. cdhfinechemical.comenv.go.jp |
| Bioaccumulation Potential | Data not specified in the provided context. | Moderate, with a BCF of 120 in fish. service.gov.ukoecd.org |
| Water Solubility | pH-dependent: 47.1 mg/L (pH 4.3) to 12,600 mg/L (pH 7). europa.eu | 19 mg/L at 22°C. service.gov.uk |
| Log Kow | 3.4. europa.eu | 4.12. service.gov.uk |
Human Health Risk Assessment
Potential for Damage to Fertility
This compound is classified as a substance that may damage fertility. merckmillipore.comvinatiorganics.comeuropa.eufishersci.comnih.govark-chem.co.jp This is a significant concern for human health, and the classification is supported by animal studies. nih.govindustrialchemicals.gov.au
In animal studies, particularly in male rats, exposure to p-TBBA has been shown to have adverse effects on the reproductive system. researchgate.net These effects include testicular damage, degeneration of the germinal epithelium leading to disrupted spermatogenesis, and damage to the epididymides, such as atrophy and inflammation. industrialchemicals.gov.au In a fertility study with Wistar rats, males fed diets containing p-TBBA showed testicular abnormalities. industrialchemicals.gov.au A no-observed-adverse-effect level (NOAEL) for male fertility was reported as 1.6 mg/kg of body weight per day in one study. industrialchemicals.gov.au
The mechanism of this toxicity is thought to be related to the metabolism of p-TBBA. researchgate.net It is hypothesized that p-TBBA is metabolized to form conjugates with Coenzyme A (CoA), and the accumulation of these conjugates may lead to the observed spermatotoxicity. researchgate.netresearchgate.net This effect appears to be specific to the para-substituted form of the molecule, as the meta-substituted isomer did not show the same effects. researchgate.net
While a study on male workers in a p-TBBA production facility was conducted to investigate potential testicular effects in humans, the results were inconclusive due to the small sample size. industrialchemicals.gov.au Nevertheless, the strong evidence from animal studies warrants the classification of this compound as a reproductive toxicant. industrialchemicals.gov.au
Suspected Damage to the Unborn Child
In addition to its effects on fertility, this compound is also suspected of damaging the unborn child. vinatiorganics.comeuropa.eu The classification provided by companies to the European Chemicals Agency (ECHA) in REACH registrations indicates that this substance may damage fertility or the unborn child. europa.eu Safety data sheets also carry warnings about the potential for damage to the unborn child. fishersci.comnih.gov
Organ Damage through Prolonged or Repeated Exposure
Prolonged or repeated exposure to this compound is known to cause damage to various organs. merckmillipore.comvinatiorganics.comeuropa.eufishersci.comnih.govark-chem.co.jptcichemicals.com The substance is classified as causing damage to organs through prolonged or repeated exposure, regardless of the route of exposure (oral, dermal, or inhalation). ark-chem.co.jpindustrialchemicals.gov.au
Animal studies have identified several target organs for the toxicity of p-TBBA. These include:
Central Nervous System: Neurotoxic effects have been observed after repeated inhalation and oral administration. penpet.comindustrialchemicals.gov.au
Liver and Kidneys: Damage to the liver and kidneys has been reported in animals exposed to the substance. penpet.comnih.govark-chem.co.jpcoleparmer.com
Testes: As mentioned in the fertility section, the testes are a primary target organ. penpet.comark-chem.co.jpindustrialchemicals.gov.au
Haematopoietic System and Thymus: These have also been identified as target organs for toxicity following prolonged or repeated exposure. ark-chem.co.jp
In a 90-day study in rats, the lowest observed adverse effect level (LOAEL) for oral exposure was 6 mg/kg of body weight per day for males and 8 mg/kg for females. industrialchemicals.gov.au The effects observed at these levels included damage to the central nervous system, liver, kidneys, urinary tract, and male reproductive system, as well as growth retardation. industrialchemicals.gov.au For inhalation exposure, the lowest observed adverse effect concentration (LOAEC) from 11–28 day rat studies was between 5–12.5 mg/m³. industrialchemicals.gov.au
Harmfulness if Swallowed
This compound is classified as harmful if swallowed. merckmillipore.comvinatiorganics.comfishersci.comark-chem.co.jpcdhfinechemical.com The oral median lethal dose (LD50) in rats has been reported in the range of 473 to 735 mg/kg of body weight. merckmillipore.comcdhfinechemical.comsigmaaldrich.com In mice, the oral LD50 is reported as 568 mg/kg. coleparmer.comaksci.com
Sub-lethal effects observed in animal studies after oral exposure include hypoactivity, ataxia (loss of full control of bodily movements), hypothermia, respiratory congestion, and loss of pain reflex. industrialchemicals.gov.aucdhfinechemical.com In some cases, male rats displayed testicular atrophy after a single oral dose of 500 mg/kg. industrialchemicals.gov.au If ingested, it is recommended to seek immediate medical attention. penpet.comcoleparmer.com
Here is a data table summarizing the acute oral toxicity data:
| Species | LD50 (Oral) | Reference(s) |
| Rat | 473 - 735 mg/kg | merckmillipore.comcdhfinechemical.comsigmaaldrich.com |
| Mouse | 568 mg/kg | coleparmer.comaksci.com |
Irritant Properties (eyes, skin, respiratory tract)
This compound (PTBBA) has been evaluated for its potential to cause irritation to the eyes, skin, and respiratory system. The results from various studies indicate a potential for irritation, although the severity can vary based on the exposure route and conditions.
Eyes: Exposure to this compound may cause eye irritation. coleparmer.comtcichemicals.com One study conducted in accordance with EU Test Guideline B5 on New Zealand White rabbits showed that 100 mg of undiluted PTBBA resulted in only mild eye irritation that was reversible within three days. industrialchemicals.gov.au However, other classifications state it causes serious eye irritation. cymitquimica.com In case of eye contact, it is recommended to immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and to seek medical attention. coleparmer.comscbt.com
Skin: The compound may cause skin irritation. coleparmer.comcymitquimica.com It is classified as causing skin irritation (Category 2). cymitquimica.com In high-dose animal studies, it was noted that the substance can be absorbed through the skin. haz-map.com However, a test performed according to EU Test Guideline B4 reported no signs of skin irritation after four hours of direct contact with 500 mg of the chemical. industrialchemicals.gov.au For skin contact, flushing the skin with plenty of water for at least 15 minutes while removing contaminated clothing is advised, followed by medical attention. coleparmer.com
Respiratory Tract: Inhalation of this compound may lead to respiratory tract irritation. coleparmer.comcymitquimica.com It is classified as potentially causing respiratory irritation (Specific target organ toxicity - single exposure, Category 3). cymitquimica.com Furthermore, thermal decomposition of the compound can release irritating gases and vapors, such as carbon monoxide and carbon dioxide. cymitquimica.comfishersci.com If inhaled, the individual should be moved to fresh air; if not breathing, artificial respiration should be administered before consulting a physician. cdhfinechemical.com
| Affected Area | Reported Effects | Sources |
|---|---|---|
| Eyes | May cause eye irritation; mild and reversible in some studies, serious in others. | coleparmer.comtcichemicals.comindustrialchemicals.gov.aucymitquimica.com |
| Skin | May cause skin irritation; can be absorbed through the skin. Some studies report no irritation. | coleparmer.comindustrialchemicals.gov.aucymitquimica.comhaz-map.com |
| Respiratory Tract | May cause respiratory irritation. Thermal decomposition releases irritating gases. | coleparmer.comcymitquimica.comfishersci.com |
Waste Management and Environmental Practices
Effective waste management and environmental practices are crucial for handling this compound to mitigate its environmental impact. The compound is recognized as being toxic to aquatic life with long-lasting effects. scbt.comvinatiorganics.comeuropa.eu
Proper Disposal and Handling to Minimize Environmental Footprint
To minimize the environmental footprint of this compound, strict disposal and handling protocols must be followed. It is imperative not to empty the chemical into drains or release it into the environment. fishersci.comcdhfinechemical.comthermofisher.com
Handling:
Personal Protective Equipment (PPE): When handling the compound, wearing protective gloves, clothing, and eye/face protection is essential. scbt.comcdhfinechemical.com In situations where dust formation is possible, appropriate respiratory protection should be used. cdhfinechemical.com
Ventilation: Use should be restricted to well-ventilated areas or under a chemical fume hood to avoid inhalation of dust or vapors. coleparmer.comcdhfinechemical.com
Hygiene: After handling, it is important to wash hands and any exposed skin thoroughly. scbt.comcdhfinechemical.com Contaminated clothing should be removed and washed before reuse. coleparmer.comscbt.com
Disposal:
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.comscbt.com
Disposal Methods: One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. cdhfinechemical.combiosynth.com Surplus and non-recyclable solutions should be offered to a licensed disposal company. cdhfinechemical.com
Containment: Spills should be contained to prevent them from entering drains or surface water. cdhfinechemical.comscbt.com For cleanup, sweep or shovel the material into suitable, closed containers for disposal, avoiding the creation of dust. cymitquimica.comcdhfinechemical.com
Containers: Empty containers should be disposed of at an approved waste disposal plant and not be reused. scbt.com
| Practice | Guideline | Sources |
|---|---|---|
| Handling | Use appropriate PPE (gloves, goggles, respiratory protection). Ensure adequate ventilation. Wash thoroughly after handling. | coleparmer.comscbt.comcdhfinechemical.com |
| Spill Management | Contain spills, prevent entry into drains. Sweep up without creating dust and place in closed containers. | cymitquimica.comcdhfinechemical.comscbt.com |
| Disposal | Consult and comply with all local, state, and federal regulations. Incinerate in a suitable facility. Do not release into the environment. | fishersci.comcdhfinechemical.comscbt.combiosynth.com |
| Container Disposal | Dispose of at an approved waste disposal plant. Do not reuse containers. | scbt.com |
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of 4-tert-Butylbenzoic acid, providing detailed information about its structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. nih.govnih.gov
¹H and ¹³C NMR titrations have been effectively used to study the formation of host-guest complexes. pnas.org For instance, the interaction between this compound and aliphatic diamines like propane-1,2-diamine and propane-1,3-diamine has been demonstrated to form 2:1 acid-to-diamine species in solvents such as chloroform (B151607) and methanol (B129727). pnas.org This is observed by monitoring the induced chemical shifts of the diamine's proton or carbon signals as the carboxylic acid is incrementally added. pnas.orgnih.gov
The chemical shifts (δ) for this compound are well-documented. In a study using a Bruker Avance 300 spectrometer, the ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). tandfonline.com Another analysis in deuterated chloroform (CDCl₃) provided similar characterization data. rsc.org
| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Signal Description |
|---|---|---|
| ¹H | 8.01 | Doublet, 2H (Aromatic) |
| ¹H | 7.49 | Doublet, 2H (Aromatic) |
| ¹H | 1.34 | Singlet, 9H (tert-Butyl) |
| ¹³C | 172.3 | Carboxyl Carbon |
| ¹³C | 157.6 | Aromatic Carbon |
| ¹³C | 130.1 | Aromatic Carbon |
| ¹³C | 126.6 | Aromatic Carbon |
| ¹³C | 125.5 | Aromatic Carbon |
| ¹³C | 35.2 | Quaternary Carbon (tert-Butyl) |
| ¹³C | 31.1 | Methyl Carbons (tert-Butyl) |
Data sourced from reference rsc.org.
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. Various ionization and separation methods are employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used for identifying and quantifying this compound, often after a derivatization step to increase volatility. d-nb.info For example, derivatization to its 4-t-butylbenzyl ester allows for sensitive detection. d-nb.info The compound has also been identified as a potential migrant from the polymeric coatings of food cans using GC-MS screening. mdpi.com The mass spectrum obtained via GC-MS typically shows a top peak at m/z 163. nih.gov
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This is a highly sensitive method for the determination of this compound in complex matrices like cereal and water samples. nih.govchemicalbook.comsigmaaldrich.com The method often involves a pressurized liquid extraction (PLE) or solid-phase extraction (SPE) step for sample preparation. nih.gov In LC-ESI-MS, the compound is typically detected as the deprotonated molecule, [M-H]⁻, with a precursor m/z of 177.0921. nih.gov
Electrospray Ionization Mass Spectra (ESI-MS): ESI-MS has been used to study the non-covalent interactions of this compound. nih.gov In studies of its complexes with aliphatic diamines, ESI-MS detected ions corresponding to [diamine/carboxylic acid·H]⁺ and [diamine/(carboxylic acid)₂·H]⁺, confirming the formation of adducts in the gas phase. nih.govpnas.org
| Technique | Ionization Mode | Key Findings / m/z Peaks | Application |
|---|---|---|---|
| GC-MS | Positive (EI) | Top peaks at m/z 163, 91, 41, 135, 77. nih.gov | Identification in polymeric coatings. mdpi.com |
| LC-ESI-MS | Negative | Precursor ion [M-H]⁻ at m/z 177.0921. nih.gov | Determination in water and cereal samples. nih.govchemicalbook.com |
| ESI-MS | Positive | Complex ions like [diamine/(carboxylic acid)₂·H]⁺. nih.govpnas.org | Study of host-guest complexes. pnas.org |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the this compound molecule. pnas.orgchemicalbook.com
Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR): The solid-phase FTIR spectrum of this compound has been recorded in the 400-4000 cm⁻¹ region. nih.gov These spectra are interpreted to identify fundamental modes, as well as combination and overtone bands. nih.gov Spectra have been obtained using techniques such as KBr pellets and ATR-IR. nih.gov
Vapor Phase IR: The vapor phase IR spectrum of this compound has also been characterized. nih.gov This provides information on the molecule in the gaseous state, free from intermolecular interactions present in the solid phase.
Raman Spectroscopy: The FT-Raman spectrum has been recorded in the 50-4000 cm⁻¹ region. nih.gov Raman spectroscopy is complementary to IR and has been used to investigate the vibrational structure of arrays formed between this compound and other molecules. pnas.org
| Technique | Sample State | Purpose |
|---|---|---|
| FTIR (KBr pellet) | Solid | Identification of fundamental vibrational modes. nih.govnih.gov |
| ATR-IR | Solid | Surface-sensitive analysis of vibrational modes. nih.gov |
| Vapor Phase IR | Gas | Characterization of the isolated molecule. nih.gov |
| FT-Raman | Solid | Complementary vibrational analysis. nih.govpnas.org |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is typically recorded in the 200-400 nm range. nih.gov The maximum absorption (λmax) is a key parameter derived from this analysis.
| Parameter | Value | Solvent/Conditions |
|---|---|---|
| λmax | 237.5 nm | Alcohol, 0.01 N HCl. nih.govvinatiorganics.com |
This absorption is attributed to the π → π* transitions within the aromatic ring and carboxyl group. nih.gov
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. ruifuchemical.comcapotchem.cn The technique is often coupled with a mass spectrometer (HPLC-MS) for enhanced detection and identification in various samples, including air and environmental matrices. analytice.comanalytice.com Commercial suppliers of this compound use HPLC to certify the purity of their products, with typical purities reported as being greater than 95% or 99%. ruifuchemical.comlgcstandards.com
| Application | Reported Purity | Detection Method |
|---|---|---|
| Commercial Purity Assay | >99.0% (T). ruifuchemical.com | HPLC. ruifuchemical.com |
| Commercial Purity Assay | >95%. lgcstandards.com | HPLC. lgcstandards.com |
| Analysis in Samples | Limit of Quantification <0.01%. analytice.com | HPLC-MS. analytice.com |
Crystallography and Structural Analysis
The crystallographic properties of this compound have been extensively studied, providing valuable insights into its molecular structure and interactions.
X-ray diffraction has been instrumental in elucidating the self-assembled structures formed by this compound, often in combination with other molecules. These studies reveal the formation of intricate, well-defined molecular arrays. For example, when co-crystallized with aliphatic diamines like propane-1,2-diamine and propane-1,3-diamine, this compound forms three-dimensional layered structures. pnas.orgnih.gov These assemblies are held together by a network of hydrogen bonds, creating a "sandwich" structure with an ionic layer between less polar aromatic layers. pnas.org The formation of these complex structures highlights the role of non-covalent interactions in directing the self-assembly process.
Detailed crystal structure analysis of this compound and its derivatives provides information about the unit cell contents and hydrogen-bonded motifs. In co-crystals with diamines, the carboxylic acid protons from this compound are transferred to the amine groups, forming diammonium cations. nih.govpnas.org All ammonium (B1175870) protons then participate in hydrogen bonding, maximizing the stability of the structure. pnas.org
In a study of a dinuclear praseodymium complex, this compound ligands were found to adopt multiple coordination modes, including bridging and chelating. nih.gov The crystal packing in this case is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov
The crystal data for a β-cyclodextrin inclusion complex with this compound has been determined, providing further insight into its structural properties. demokritos.gr
Below is a table summarizing the crystal data for a co-crystal of this compound with propane-1,3-diamine.
| Property | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 19.344(5) |
| b (Å) | 13.768(4) |
| c (Å) | 9.813(7) |
| α (°) | 87.99(5) |
| β (°) | 89.07(4) |
| γ (°) | 87.91(2) |
| Volume (ų) | 2610 |
| Z | 4 |
| Calculated Density (g cm⁻³) | 1.142 |
Table of crystallographic data for the β form of the [propane-1,3-diamine·(this compound)₂]·H₂O complex. pnas.org
Co-crystallization is a powerful technique for modifying the physical properties of active pharmaceutical ingredients. This compound has been used as a co-former in a series of co-crystals with isoniazid (B1672263) and its derivatives. nih.gov In these co-crystals, hydrogen bonds consistently form between the carboxylic acid of this compound and the pyridine (B92270) nitrogen atom of the isoniazid derivatives. nih.gov The specific hydrogen-bonding patterns can be influenced by the steric effects of the derivative groups. nih.gov
Thermodynamic and Kinetic Studies
The thermodynamic and kinetic properties of this compound are crucial for its application in various chemical processes, particularly in crystallization and separation.
The solubility of this compound in different solvents is a key parameter for its purification and processing. The solid-liquid equilibrium of para-tert-butylbenzoic acid has been determined in various pure and binary solvent systems. researchgate.netacs.org It has been observed that the solubility generally increases with temperature. researchgate.net
The experimental solubility data have been correlated with several thermodynamic models, including the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model. researchgate.netacs.org The modified Apelblat equation has been shown to provide a better correlation for the solubility of para-tert-butylbenzoic acid in pure and binary solvent systems compared to other models like the λh (Buchowski) equation and the NRTL model. researchgate.net
Below is a table summarizing the solvents in which the solid-liquid equilibrium of para-tert-butylbenzoic acid has been studied.
| Solvent System | Temperature Range (K) |
| Methanol, Ethanol, Acetic acid, Propan-2-ol, Hexane, Toluene, 1-Octanol, para-tert-Butyltoluene, Methyl 4-tert-butylbenzoate | 293.15 - 333.15 |
| Methanol + Methyl 4-tert-butylbenzoate | 293.15 - 333.15 |
| Acetonitrile + Water, Isopropyl alcohol + Water, Isopropyl alcohol + Acetonitrile | 288.15 - 328.15 |
| Isopropyl alcohol + Acetonitrile + Water | 298.15 - 323.15 |
| Acetic acid + Water | 293.15 - 333.15 |
| Methanol + Water | 293.15 - 328.15 |
| Acetic acid + para-tert-Butyltoluene | 293.15 - 323.15 |
Table of solvent systems and temperature ranges for solid-liquid equilibrium studies of para-tert-butylbenzoic acid. researchgate.netacs.org
Dissolution Thermodynamic Properties (enthalpy, entropy, Gibbs free energy)
The study of the dissolution of this compound in various solvents is crucial for designing and optimizing separation and purification processes in industrial applications. researchgate.net The thermodynamic properties of this process, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the nature of the interactions between the solute and the solvent. researchgate.netacs.org
A key study determined the solid-liquid phase equilibrium of this compound in a range of pure solvents—methanol, ethanol, acetic acid, propan-2-ol, hexane, toluene, 1-octanol, para-tert-butyltoluene, and methyl 4-tert-butylbenzoate—at temperatures from 293.15 K to 333.15 K under atmospheric pressure. researchgate.netacs.org The solubility was observed to increase with a rise in temperature across all tested pure solvents. acs.org From these solubility data, the dissolution thermodynamic properties were calculated. researchgate.netacs.org
However, subsequent analysis has pointed out inconsistencies in the originally reported Gibbs free energy values. acs.orgacs.org Specifically, the reported values for ΔG did not align with the standard thermodynamic relationship: ΔG = ΔH - TΔS. acs.orgacs.org For instance, for the dissolution of this compound in methanol at 293.15 K, the reported enthalpy (ΔdissH) was 19403.9 J·mol⁻¹ and entropy (ΔdissS) was 40.19 J·mol⁻¹·K⁻¹. acs.org The correct calculation of Gibbs free energy (ΔdissG) using these values would be significantly different from what was initially published. acs.org
The dissolution process in the solvents studied was found to be endothermic and entropy-driven. researchgate.net
Below is a table summarizing the dissolution thermodynamic properties for this compound in various solvents, based on the experimental data.
Table 1: Dissolution Thermodynamic Properties of this compound in Pure Solvents
Data sourced from Aniya et al. (2017) as cited in multiple sources. researchgate.netacs.orgacs.org
Kinetic Evaluation of Reactions
The kinetics of reactions involving this compound have been investigated, particularly for its production via oxidation and its conversion into esters.
Oxidation of p-tert-butyltoluene
The synthesis of this compound is commonly achieved through the liquid-phase oxidation of p-tert-butyltoluene with air, using cobalt acetate (B1210297) as a catalyst and sodium bromide as an initiator in an acetic acid solvent. researchgate.net Kinetic studies of this process reveal that the reaction follows pseudo-first-order kinetics. The activation energy for this oxidation reaction has been determined to be 24,463.94 J·mol⁻¹. researchgate.net Thermochemical analysis indicates the reaction is exothermic and irreversible. researchgate.net
Esterification to Methyl 4-tert-butylbenzoate
The esterification of this compound with methanol is a significant reaction, producing methyl 4-tert-butylbenzoate, a compound with applications in the fragrance and pharmaceutical industries. scispace.comniscair.res.in Kinetic evaluations have been performed using various catalysts.
When catalyzed by methane (B114726) sulphonic acid, the reaction rate was studied at temperatures ranging from 55°C to 70°C. scispace.com The kinetic investigation established that the reaction follows an irreversible pseudo-second-order rate in the initial phase, which then transitions to a reversible second-order rate. scispace.comniscair.res.in
In another study, deep eutectic solvents (DES) based on choline (B1196258) chloride and p-toluenesulfonic acid monohydrate were used as green catalysts for the esterification. wiley.com The reaction kinetics were explored in the temperature range of 332.15 K to 349.15 K. wiley.com The experimental data from this process were found to be well-fitted by a pseudo-homogeneous model. wiley.com
Below is a data table summarizing the kinetic parameters for key reactions involving this compound.
Table 2: Kinetic Parameters for Reactions Involving this compound
Data sourced from multiple studies. researchgate.netscispace.comwiley.com
Table 3: List of Mentioned Chemical Compounds
Industrial and Commercial Research Landscape
Market Analysis and Trends
The global market for 4-tert-Butylbenzoic acid (PTBBA) is characterized by steady growth, driven by its diverse applications across various industries. Analysis of the market reveals a positive trajectory, with several factors influencing its expansion and commercial landscape.
Market Size, Growth Projections, and Compound Annual Growth Rate (CAGR)
The market for this compound has demonstrated significant value, with multiple market analyses projecting robust growth. Projections for the compound annual growth rate (CAGR) vary, reflecting different analysis methodologies and market scopes. One report indicates the market was valued at $1.0 billion in 2024 and is expected to reach $2.2 billion by 2032, growing at a CAGR of 9.80%. htfmarketreport.com Another analysis projects a CAGR of 6.1% for the period of 2025 to 2033, with the market size expected to grow from $340.5 million to $546.815 million. cognitivemarketresearch.com A third projection estimates a CAGR of 7.54% between 2024 and 2032, with the market anticipated to expand from $3.02 billion to $5.4 billion. wiseguyreports.com For the industrial-grade segment specifically, revenue was $167 million in 2022 and is forecasted to reach $267.1 million by 2029, reflecting a CAGR of 7.3%.
Projected Market Growth of this compound (PTBBA)
| Forecast Period | Starting Market Size | Projected End Market Size | CAGR |
|---|---|---|---|
| 2024 - 2032 | $1.0 Billion (2024) | $2.2 Billion | 9.80% |
| 2025 - 2033 | $340.5 Million (2025) | $546.815 Million | 6.1% |
Market Segmentation by Grade and Application
The this compound market is segmented to cater to the specific needs of various industries. This segmentation occurs by product grade and by application.
By Grade: The primary market grades are Industrial, Pharmaceutical, and Cosmetic. wiseguyreports.com These grades differ in purity and are produced to meet the regulatory and quality standards of their target sectors.
By Application: The compound's versatility allows for its use in numerous applications. Key application segments include its role as an intermediate in pharmaceuticals and as a component in personal care products and cosmetics. cognitivemarketresearch.comwiseguyreports.com It is also widely used in the polymer and chemical industries, for instance, as a modifier for alkyd resins, a stabilizer in plastics, and in the manufacturing of coatings and adhesives. htfmarketreport.commarketresearchreports.com Other applications include its use in agriculture and as a chemical intermediate for various syntheses. cognitivemarketresearch.com
Market Segmentation of this compound
| Segmentation Category | Segments |
|---|---|
| Grade | Industrial Grade, Pharmaceutical Grade, Cosmetic Grade |
| Application | Pharmaceuticals, Cosmetics & Personal Care, Polymer Manufacturing, Chemical Intermediates, Coatings, Plastics, Adhesives, Agriculture, Alkyd Resin Modifier |
Regional Variations in Consumption and Production
The consumption and production of this compound show significant regional differences, influenced by industrial infrastructure, manufacturing capabilities, and downstream demand.
North America: This region represents a dominant market for this compound. htfmarketreport.com In 2025, North America is expected to hold a 27.50% share of the global market revenue. cognitivemarketresearch.com The market's strength is supported by a robust industrial base and high demand from the pharmaceutical and chemical sectors. strategicmarketresearch.com
Europe: Europe is another major market, projected to account for 25.10% of the global market share in 2025. cognitivemarketresearch.com The region's stringent quality standards drive demand for high-purity grades, particularly in cosmetics and pharmaceuticals.
Asia-Pacific: The Asia-Pacific region is identified as the fastest-growing market. htfmarketreport.com Rapid industrialization, particularly in China and India, is a primary driver. strategicmarketresearch.comtransparencymarketresearch.com The expanding pharmaceutical, personal care, and coatings industries in these countries are fueling demand. strategicmarketresearch.com Favorable government incentives for chemical exports and cost-effective manufacturing also contribute to the region's growth. factmr.com
Other Regions: Latin America, the Middle East, and Africa are emerging markets with significant growth potential, driven by the expansion of their food processing and pharmaceutical industries. strategicmarketresearch.comfactmr.com
Growth Drivers
Several key factors are propelling the growth of the this compound market.
Expansion of End-Use Industries: The consistent growth of the pharmaceutical, personal care, and cosmetics industries is a primary driver. wiseguyreports.commarketresearchreports.com In pharmaceuticals, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it can enhance solubility and stability. wiseguyreports.com In personal care, it serves as a preservative and antioxidant. wiseguyreports.com
Demand for High-Performance Additives: There is rising demand for PTBBA in the production of high-performance materials. It is used as a stabilizer and an improver for alkyd resins in coatings, enhancing their durability and stability. htfmarketreport.commarketresearchreports.com Its role as an additive in polymers, plastics, and lubricants also contributes significantly to market demand. marketresearchreports.com
Industrialization in Emerging Economies: Rapid industrialization and urbanization, especially in the Asia-Pacific region, are boosting demand. strategicmarketresearch.com The growth in construction and automotive applications, which rely on coatings, plastics, and adhesives, further fuels the market. transparencymarketresearch.com
Restraints to Market Growth
Despite the positive outlook, the market faces certain challenges that could restrain its growth.
Price Volatility of Raw Materials: The chemical industry is susceptible to fluctuations in the price of raw materials, which can impact the production costs and pricing of this compound. cognitivemarketresearch.com This volatility can affect market stability and profit margins for manufacturers. bcg.com
Substitute Chemicals: The availability of substitute chemicals for certain applications could pose a threat to market growth.
Regulatory Scrutiny: The chemical industry is subject to stringent environmental and safety regulations. cognitivemarketresearch.com Compliance with these regulations can increase operational costs and create challenges for market players. marketreportanalytics.com
Impact of Global Events
Global events, such as the COVID-19 pandemic, have had a notable impact on the chemical industry, including the market for this compound. The pandemic led to widespread disruptions in global supply chains and shifts in demand patterns. mst.edu For the broader benzoic acid market, the pandemic resulted in slower growth due to reduced demand from various industrial applications, which were affected by lockdowns and economic slowdowns. researchandmarkets.com The primary effects included production and demand disruptions, supply chain and market interruptions, and financial impacts on firms. valuates.com While some sectors experienced sharp declines, others saw surges in demand, forcing chemical companies to adapt quickly. mst.edu
Research and Development in Industry
Industrial research and development efforts related to this compound (PTBBA) are multifaceted, focusing on enhancing production efficiency, discovering novel applications, and improving the environmental footprint of its synthesis and use.
Development of New Chemical Processes and Methodologies
The primary industrial synthesis of this compound involves the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.compenpet.com Research in this area is geared towards developing more efficient and selective catalytic systems. One common method employs a cobalt acetate (B1210297) catalyst in an acetic acid solvent, with sodium bromide as a promoter, to oxidize p-tert-butyltoluene with air. researchgate.netresearchgate.net
Recent process developments aim to overcome the drawbacks of using acetic acid, such as reactor corrosion and complex catalyst recycling. Innovations include using the reactant, p-tert-butyltoluene, itself as the solvent for the liquid-phase oxidation. google.com This approach avoids the need for an acetate solvent, thereby reducing equipment corrosion and simplifying catalyst recovery. google.com Another patented process involves an initial high-temperature oxidation phase (150-155 °C) to trigger the reaction, followed by a sustained reaction at a slightly lower temperature (135-145 °C) to form the crude product. google.comgoogle.com
Furthermore, methodologies are being developed for the synthesis of PTBBA derivatives. For instance, an esterification process has been described for producing this compound ester, an important intermediate. This method involves reacting methanol (B129727) and this compound with a polystyrene sulfonic acid resin catalyst. guidechem.com
Optimization of Reaction Conditions and Synthetic Routes
A significant area of industrial research is the optimization of reaction parameters to maximize the yield and purity of this compound while minimizing costs and reaction times. Studies have systematically investigated the effects of various parameters on the oxidation of p-tert-butyltoluene.
Key parameters that have been optimized include:
Temperature: Higher temperatures generally increase the reaction rate. researchgate.netresearchgate.net
Catalyst Concentration: The amount of catalyst, such as cobalt acetate, directly influences the conversion rate. researchgate.netresearchgate.net
Reactant-to-Solvent Ratio: The ratio of p-tert-butyltoluene to the solvent affects the reaction efficiency. researchgate.netresearchgate.net
Air Flow Rate: In air oxidation processes, the rate of air supply is a critical factor for achieving high conversion. researchgate.net
One study identified the optimal conditions for the oxidation of p-tert-butyltoluene as a temperature of 130°C, a 1:3 weight ratio of reactant to solvent, and a 5% catalyst concentration relative to the reactant weight. researchgate.netresearchgate.net Another investigation focusing on a bubbling reactor with a cobalt acetylacetonate(II) catalyst determined that an air flow rate of 150 mL/min, a reaction temperature of 150°C, and a catalyst mass fraction of 0.003% resulted in a p-tert-butyltoluene conversion of 54.9% and a this compound yield of 94.8% after 8 hours. researchgate.net
The following table summarizes optimized reaction conditions from different research findings:
| Parameter | Optimized Value | Catalyst System | Reactant System | Yield/Conversion | Source |
| Temperature | 130 °C | Cobalt Acetate / Sodium Bromide | p-tert-butyltoluene in acetic acid | Not specified | researchgate.netresearchgate.net |
| Reactant:Solvent Ratio | 1:3 (by weight) | Cobalt Acetate / Sodium Bromide | p-tert-butyltoluene in acetic acid | Not specified | researchgate.netresearchgate.net |
| Catalyst Loading | 5% (relative to reactant) | Cobalt Acetate / Sodium Bromide | p-tert-butyltoluene in acetic acid | Not specified | researchgate.netresearchgate.net |
| Temperature | 150 °C | Cobalt acetylacetonate(II) | p-tert-butyltoluene with air | 94.8% Yield, 54.9% Conversion | researchgate.net |
| Air Flow Rate | 150 mL/min | Cobalt acetylacetonate(II) | p-tert-butyltoluene with air | 94.8% Yield, 54.9% Conversion | researchgate.net |
| Catalyst Concentration | 0.003% (mass fraction of Co) | Cobalt acetylacetonate(II) | p-tert-butyltoluene with air | 94.8% Yield, 54.9% Conversion | researchgate.net |
Exploration of Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of this compound derivatives is crucial for discovering and optimizing compounds for specific industrial and commercial applications. While much SAR work is focused on pharmaceutical targets, the underlying principles guide the development of molecules for various uses.
For example, studies on benzoic acid derivatives have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their biological and chemical activity. iomcworld.com In the context of anti-sickling properties, it was found that strong electron-donating groups attached to the benzene ring, along with average lipophilicity, are important features for potent activity. iomcworld.com
In the development of TRPV1 (transient receptor potential vanilloid 1) antagonists, a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which incorporate a structure related to this compound, were investigated. nih.gov This research highlighted that specific substitutions, such as a 3-fluoro analogue, could lead to high binding affinity and potent antagonism. nih.gov Such studies demonstrate how modifying the core structure can fine-tune the molecule's interaction with biological targets, a principle that extends to industrial applications where specific binding or reactivity is desired.
Innovation in Downstream Applications
This compound serves as a versatile building block and additive, and research continues to uncover new downstream applications. Its exceptional thermal stability and solubility in organic solvents make it a valuable component in many industrial formulations. vinatiorganics.com
A primary innovative application is its use as a raw material for avobenzone, a widely used UVA blocker in sunscreens and other cosmetic products. vinatiorganics.comvinatiorganics.com Beyond cosmetics, its utility is expanding in several other sectors:
Alkyd Resins: It is used as a modifier for alkyd resins, improving their performance characteristics such as color stability and drying time. researchgate.netvinatiorganics.com
Corrosion Inhibitors: Amine salts of this compound function as effective corrosion inhibitors and antioxidants in lubricants and cooling fluids. penpet.comvinatiorganics.com
Urethane Formulations: Due to its low volatility, it acts as a solvent and an initiator for curing urethane resins. vinatiorganics.com
Automotive Industry: It is used in the manufacturing of anti-corrosion coatings and fuel tank linings, where it forms a strong barrier against aggressive chemicals. vinatiorganics.com
The following table details some innovative downstream applications:
| Application Area | Specific Use | Benefit | Source |
| Personal Care | Precursor to Avobenzone | UVA protection in sunscreens | vinatiorganics.comvinatiorganics.com |
| Coatings & Resins | Modifier for alkyd resins | Improves color and service life, reduces drying time | researchgate.netvinatiorganics.com |
| Lubricants | Additive (as amine salts) | Prevents rust, improves performance | penpet.comvinatiorganics.com |
| Urethanes | Initiator / Accelerator | Curing of urethane resins | vinatiorganics.com |
| Automotive | Anti-corrosion coatings | Protective barrier for fuel tanks | vinatiorganics.com |
Focus on Eco-Friendly Alternatives and Recycling Methods
In line with the principles of green chemistry, industrial research is increasingly focused on developing more sustainable processes for producing and utilizing this compound. This includes the use of environmentally friendly and recyclable catalysts. For instance, the use of a polystyrene sulfonic acid resin catalyst in esterification reactions offers advantages such as easy separation from the product and the ability to be recycled, minimizing waste. guidechem.com
Companies are also investing in green technologies to minimize the environmental impact of manufacturing processes. vinatiorganics.com This includes modifying the use of catalysts, equipment, and operating parameters to create new, environmentally friendly products with high purity standards. vinatiorganics.com
In terms of recycling, research extends to the by-products of related chemical processes. For example, a patented method has been developed for recycling the by-products from the dehydration reaction of low-concentration tert-butyl alcohol, a compound structurally related to the starting materials for PTBBA. google.com Furthermore, process innovations that eliminate the need for solvents like acetic acid not only improve efficiency but also reduce the environmental burden associated with solvent recovery and waste treatment. google.com A patented process describes the recycling of the centrifuge mother liquor multiple times, which saves raw materials and recovers the product dissolved in it, preventing its loss. google.com
Industrial Applications Beyond Polymers and Pharmaceuticals
While this compound is a key component in the production of polymers like alkyd resins and a building block in some pharmaceutical syntheses, its utility extends to a variety of other industrial sectors. vinatiorganics.comchemicalbull.com Its unique chemical properties, including high thermal stability and solubility in organic solvents, make it a valuable additive in numerous non-polymeric and non-pharmaceutical applications. vinatiorganics.com
Metal salts of this compound, involving alkali metals like potassium or alkaline earth metals like calcium and barium, are used as: vinatiorganics.comvinatiorganics.com
Antifreeze and Corrosion Inhibitors: They are added to cooling fluids to prevent freezing and inhibit corrosion. vinatiorganics.comvinatiorganics.com
Lubricants: These salts improve the performance of industrial lubricants. vinatiorganics.comvinatiorganics.com
Paints and Coatings: They are incorporated into paint and coating formulations. vinatiorganics.comvinatiorganics.com
Abrasives: Used in the manufacturing of abrasives. vinatiorganics.comvinatiorganics.com
Additionally, this compound itself is employed as an additive in cutting oils. chemicalbook.com It also serves as a starting material for the synthesis of 4-tert-butylbenzaldehyde, which is a key intermediate in the fragrance industry. chemicalbook.com
The table below summarizes these diverse industrial applications:
| Application Category | Specific Use | Form | Function | Source |
| Automotive & Industrial Fluids | Antifreeze / Cooling Fluids | Metal Salts | Corrosion Inhibitor | vinatiorganics.comvinatiorganics.com |
| Lubricants | Lubricating Oil Additives | Metal Salts / Amine Salts | Performance Enhancer, Antioxidant, Rust Prevention | vinatiorganics.comvinatiorganics.com |
| Metalworking | Cutting Oils | Acid Form | Additive | chemicalbook.com |
| Paints & Coatings | General Formulations | Metal Salts | Additive | vinatiorganics.comvinatiorganics.com |
| Manufacturing | Abrasives | Metal Salts | Component | vinatiorganics.comvinatiorganics.com |
| Fragrances | Synthesis Intermediate | Acid Form | Precursor to 4-tert-butylbenzaldehyde | chemicalbook.com |
Corrosion Inhibitors in Cooling Fluids
This compound (p-tert-butylbenzoic acid or PTBBA) and its salts have been identified as effective corrosion inhibitors in cooling fluids and antifreeze formulations. vinatiorganics.comgoogle.com Research has shown that these compounds are particularly adept at protecting metal parts within cooling systems, especially those containing iron and aluminum. google.com
The primary function of PTBBA in these applications is to mitigate the corrosive action of the coolant on various metals. google.com It is often used as a key component in inhibitor packages, sometimes in combination with other chemical agents to provide comprehensive protection. For instance, a highly effective corrosion inhibitor formulation comprises this compound (or its alkali metal, ammonium (B1175870), or amine salt), an aliphatic monobasic acid like octanoic acid or 2-ethylhexanoic acid, and a hydrocarbyl aromatic triazole such as tolyltriazole. google.com
Coolant compositions containing PTBBA demonstrate excellent metal corrosion inhibition for a range of metals including cast aluminum, cast iron, steel, brass, solder, and copper. google.com Furthermore, these formulations are noted for their stability in hard water, which prevents the formation of performance-hindering deposits in the circulation passages of the cooling system. google.com The concentration of p-tert-butylbenzoic acid or its salts in these coolants typically ranges from 0.5 to 5.0 wt.% to be effective. google.com The use of PTBBA can obviate the need for other common inhibitors like phosphates, amine salts, silicates, borates, or nitrites. google.com
Table 1: Components of a Preferred Corrosion Inhibitor Formulation
| Component Class | Specific Compound(s) |
| Alkylbenzoic Acid | This compound (or its salts) |
| Aliphatic Monobasic Acid | Octanoic acid, 2-ethylhexanoic acid |
| Hydrocarbyl Aromatic Triazole | Tolyltriazole, Benzotriazole |
Additives in Cutting Oils and Lubricating Oil Additives
In the metalworking and machinery sectors, this compound serves as a crucial additive in cutting oils and lubricating oil formulations. uniproma.comzxchem.com Its inclusion is aimed at enhancing the performance characteristics and longevity of these fluids. researchgate.net
When used as an oil additive, particularly in the form of its amine salts, it can improve the oil's original functions and significantly boost its antirust capabilities. vinatiorganics.comuniproma.com This is critical in metalworking processes where both the workpiece and the machinery are susceptible to corrosion. researchgate.net The compound is also utilized for the production of antioxidants used in metal cutting emulsions. uniproma.comresearchgate.net
Fixative for Fragrances and Dyestuff
This compound is utilized in the fragrance and dye industries as a fixative. silverfernchemical.com A fixative is a substance used to equalize the vapor pressures, and thus the volatilities, of the raw materials in a perfume oil, as well as to increase the tenacity. Its role in dyestuff suggests it aids in the stability and application of dyes. silverfernchemical.com
Furthermore, PTBBA serves as a precursor in the synthesis of other fragrance materials. Through hydrogenation, it is converted into 4-tert-butylbenzaldehyde, a notable fragrance ingredient. chemicalbook.com This highlights its dual role in the industry, both as a component in formulations and as a starting material for other valuable aromatic compounds. chemicalbook.comguidechem.com
Initiator for Curing Urethane Resins and Polymerization Accelerator
Within the polymer industry, this compound plays a role in the synthesis and curing of resins. It is identified as an important solvent in urethane formulations. vinatiorganics.com Beyond its function as a solvent, it is also used as an initiator for the curing of urethane resins and acts as an accelerator in certain polymerization reactions. vinatiorganics.com Its thermal stability makes it a desirable component in these processes, as it can withstand high temperatures without degrading. vinatiorganics.com
Dyes and Pigments
The application of this compound extends to the manufacturing of colorants, where it is listed as being used in connection with dyestuff. silverfernchemical.com While detailed mechanisms of its action in this context are proprietary, its inclusion suggests a role in the synthesis, stability, or application of dyes. Its chemical properties allow it to be a versatile intermediate in various organic synthesis processes, including those for creating complex dye molecules. silverfernchemical.comguidechem.com
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-tert-Butylbenzoic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The most common synthesis involves Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl halides, followed by oxidation. Key optimization steps include:
- Catalyst selection : Use Lewis acids like AlCl₃ to enhance alkylation efficiency .
- Temperature control : Maintain 50–80°C to minimize side reactions (e.g., polyalkylation).
- Purification : Recrystallization using ethanol/water mixtures improves purity. Validate via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and compare retention times to literature standards .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Compare <sup>1</sup>H NMR peaks (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.8–8.1 ppm) to published spectra .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Melting Point : Cross-check observed values (e.g., 165–167°C) against databases like SciFinder .
- Example Data Table :
| Technique | Expected Value | Observed Value |
|---|---|---|
| Melting Point | 166–168°C | 165–167°C |
| <sup>13</sup>C NMR | 172 ppm (C=O) | 171.5 ppm |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Q. How should researchers address discrepancies between experimental and literature data for this compound?
- Methodological Answer :
- Replicate experiments : Ensure consistency across triplicate trials.
- Verify purity : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.
- Consult multiple sources : Cross-reference SciFinder, Reaxys, and peer-reviewed journals to resolve contradictions .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the crystallographic behavior of this compound?
- Methodological Answer :
- X-ray diffraction : Analyze crystal packing to identify steric hindrance effects. The tert-butyl group often disrupts π-π stacking, leading to unique lattice parameters.
- Computational modeling : Use software like Gaussian to simulate molecular conformations and compare with experimental data .
Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) during structural analysis?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the tert-butyl group) that may obscure splitting patterns.
- COSY and HSQC : Assign ambiguous peaks by correlating <sup>1</sup>H and <sup>13</sup>C signals .
Q. How can researchers design experiments to explore novel applications of this compound in supramolecular chemistry?
- Methodological Answer :
- Co-crystallization studies : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to assess host-guest interactions.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for potential use in metal-organic frameworks (MOFs) .
Q. What methodologies mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
